Prazepam-D5 is a deuterated analog of prazepam, a benzodiazepine derivative. Deuterated analogs are commonly used in scientific research as internal standards for analytical techniques like mass spectrometry. [] This is due to their similar chemical behavior to the target analyte but with distinct mass spectrometric signals, allowing for accurate quantification.
Prazepam-D5 is a deuterated analog of Prazepam, which belongs to the benzodiazepine class of psychoactive drugs. Benzodiazepines are well-known for their anxiolytic (anxiety-reducing), anticonvulsant, sedative, and muscle relaxant properties. Prazepam-D5 is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify Prazepam levels in biological samples. Its deuterated form provides a unique mass spectrometric signature that enhances the accuracy of analytical measurements in complex biological matrices.
Prazepam-D5 is classified under benzodiazepines, specifically as a derivative of Prazepam. It is identified by the CAS number 152477-89-9. The compound is synthesized by incorporating deuterium atoms into the Prazepam molecule, which modifies its isotopic composition without significantly altering its chemical behavior.
The synthesis of Prazepam-D5 typically involves several methods for incorporating deuterium into the Prazepam structure. One common approach is catalytic hydrogen-deuterium exchange, which uses deuterium gas in the presence of a catalyst such as palladium on carbon under controlled temperature and pressure conditions. This method allows for efficient incorporation of deuterium into the benzodiazepine framework.
In industrial settings, similar synthetic routes are employed but scaled up for mass production. High-purity deuterium gas and advanced catalytic systems are essential to achieve consistent isotopic enrichment while maintaining rigorous quality control measures to ensure product purity.
Prazepam-D5 maintains a similar molecular structure to Prazepam, with the key difference being the presence of deuterium atoms. The molecular formula can be represented as . The incorporation of deuterium alters the molecular weight slightly, which can be advantageous in mass spectrometric applications.
Prazepam-D5 can undergo various chemical reactions similar to its non-deuterated counterpart:
Prazepam-D5 functions similarly to other benzodiazepines by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, it produces anxiolytic effects, leading to reduced anxiety and sedation.
The mechanism involves:
This pharmacological action contributes to its use in both clinical and research settings for studying benzodiazepine metabolism and effects.
Relevant analyses often include chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) for quantification purposes .
Prazepam-D5 has significant applications in scientific research:
Prazepam-D5 (CAS 152477-89-9) is a deuterated isotopologue of the benzodiazepine prazepam, with the molecular formula C₁₉H₁₂D₅ClN₂O. This represents the strategic replacement of five hydrogen atoms with deuterium (²H) at the phenyl ring, specifically at positions 2, 3, 4, 5, and 6. The isotopic labeling yields a molecular weight of 329.83 g/mol, which is approximately 5 Da higher than non-deuterated prazepam (324.81 g/mol). The deuterium atoms are incorporated in the ortho, meta, and para positions relative to the bond attaching the phenyl ring to the benzodiazepine core, as confirmed by the SMILES notation: O=C1CN=C(C(C=C(Cl)C=C2)=C2N1CC3CC3)C4=C([2H])C([2H])=C([2H])C([2H])=C4[2H]
[1] [9]. The InChI Key MWQCHHACWWAQLJ-RALIUCGRSA-N
further verifies the stereochemical specificity of this substitution pattern [3] [9].
Structurally, Prazepam-D5 retains the core 1,4-benzodiazepine scaffold featuring a cyclopropylmethyl group at N₁ and a chlorine atom at C₇. The deuterium substitution does not alter the fundamental covalent bonds or stereochemistry but introduces isotopic mass differences. These differences are sufficient to distinguish Prazepam-D5 from non-deuterated prazepam (CAS 2955-38-6) via mass spectrometry, where the +5 m/z shift in molecular ions and fragment peaks is observable. Crucially, deuterium modifies bond vibrational frequencies in infrared spectroscopy and chemical shifts in NMR, though the compound's spatial conformation remains identical. The primary functional distinction lies in altered metabolic stability: Deuterium reduces the rate of cytochrome P450-mediated oxidation at the phenyl ring, extending the half-life of Prazepam-D5 in metabolic studies [7] [9].
Table 1: Structural Comparison of Prazepam-D5 and Non-Deuterated Prazepam
Property | Prazepam-D5 | Non-Deuterated Prazepam |
---|---|---|
Molecular Formula | C₁₉H₁₂D₅ClN₂O | C₁₉H₁₇ClN₂O |
Molecular Weight (g/mol) | 329.83 | 324.81 |
Deuterium Positions | Phenyl ring (2H-6H) | None |
CAS Number | 152477-89-9 | 2955-38-6 |
Key Spectral Shift | +5 m/z in MS | Baseline |
The deuteration of prazepam minimally increases its lipophilicity due to the higher atomic mass and slightly reduced polarity of the C-²H bond compared to C-H. Experimental logP values for Prazepam-D5 are estimated at ~3.2, marginally higher than non-deuterated prazepam (logP ~3.0). This subtle change arises from deuterium's lower vibrational zero-point energy, which strengthens hydrophobic interactions. The polar surface area (PSA) remains identical at 43.6 Ų, as deuterium substitution does not alter the number or type of polar functional groups (ketone, imine). These properties are critical for predicting the compound's behavior in reversed-phase chromatographic separations, where Prazepam-D5 exhibits slightly longer retention times than its non-deuterated counterpart [2] .
Prazepam-D5 is typically handled as a certified reference material in methanol solution (100 µg/mL), where it demonstrates high solubility and stability. The solution format facilitates "Snap-N-Spike®" or "Snap-N-Shoot®" workflows in analytical laboratories. Storage at −20°C is mandated to prevent degradation, as the compound is susceptible to photolysis and thermal decomposition at elevated temperatures. While systematic studies under varied pH conditions are limited, benzodiazepines generally undergo hydrolytic degradation in strong acids or bases via ring-opening reactions. Prazepam-D5 solutions in methanol show no significant degradation over 12 months when stored at −20°C in amber ampules. Notably, the deuterium labeling may enhance stability against oxidative metabolism but does not confer inherent resistance to hydrolytic or photolytic degradation. The solution is classified as a flammable liquid (Flash point: 9.7°C) and requires careful handling away from ignition sources [1] [6].
Table 2: Solubility and Stability Profile of Prazepam-D5
Property | Specification | Conditions |
---|---|---|
Solubility in Methanol | ≥100 µg/mL | 25°C |
Storage Stability | >12 months | −20°C, protected from light |
Thermal Stability | Degrades above 25°C | Accelerated degradation studies |
Solution Format | Single-component, ampuled | Snap-N-Spike® compatible |
Flash Point | 9.7°C (closed cup) | Handling precautions |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: